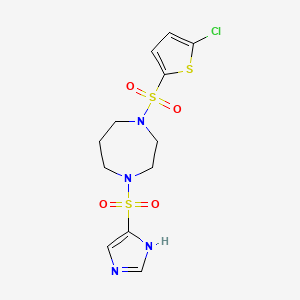

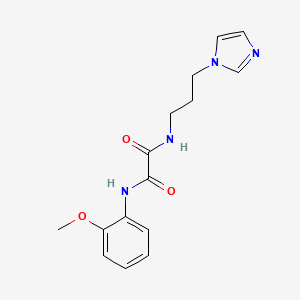

![molecular formula C15H14N4OS B2862542 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide CAS No. 2097865-27-3](/img/structure/B2862542.png)

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

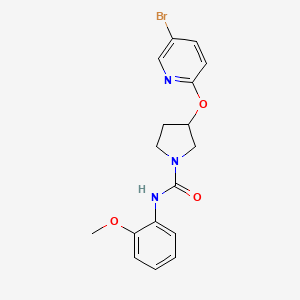

The compound is a complex organic molecule that contains a thiophene and pyrazole ring, both of which are common structures in medicinal chemistry . The pyrazole ring is often found in compounds with anti-tubercular activity .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized for their anti-tubercular activity . These compounds were designed, synthesized, and evaluated against Mycobacterium tuberculosis .Molecular Structure Analysis

The molecular structure of this compound likely involves a thiophene ring attached to a pyrazole ring via an ethyl linker. The pyrazole ring is also substituted with a pyridine ring .Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Research into thiophene derivatives, similar in structure to N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide, has shown significant utility in the synthesis of various heterocyclic compounds. These compounds, including pyrazoles, isoxazoles, pyridines, and thiazoles, demonstrate a broad range of biological and chemical properties, making them valuable in the development of new pharmaceuticals and materials.

Heterocyclic Compound Synthesis : Mohareb et al. (2004) and others have demonstrated the versatility of thiophenylhydrazonoacetates in synthesizing a wide array of nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives. These compounds are synthesized through the reactivity of thiophene derivatives toward various nitrogen nucleophiles, showcasing the compound's importance in creating bioactive heterocyclic molecules with potential pharmaceutical applications (Mohareb et al., 2004).

Anti-Tuberculosis Activity : In the realm of infectious diseases, thiazole-aminopiperidine hybrid analogues, structurally related to the queried compound, have been explored as novel Mycobacterium tuberculosis GyrB inhibitors. The research by Jeankumar et al. (2013) highlights the potential of thiophene-based heterocycles in treating tuberculosis, an area of significant medical need (Jeankumar et al., 2013).

Electrochemical and Electrochromic Properties : The introduction of various acceptor groups into thiophene derivatives significantly affects their electrochemical and electrochromic properties. Studies on novel donor–acceptor type monomers, including thiophene derivatives, have shown promising results in the development of materials for polymer light-emitting diodes and other electronic devices. This research underscores the importance of thiophene derivatives in advancing materials science and engineering applications (Hu et al., 2013).

Antimicrobial Activity : The synthesis of thiophene-based heterocycles has also been linked to potential antimicrobial applications. For instance, the preparation of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their evaluation against various bacterial and fungal strains suggest the role of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Future Directions

Mechanism of Action

Target of Action

It is suggested that the compound may interact with succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.

Mode of Action

It is suggested that the compound forms a strong hydrogen bond with the amino acid residues of its target enzyme, sdh . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

properties

IUPAC Name |

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(13-3-7-21-11-13)17-5-6-19-10-14(9-18-19)12-2-1-4-16-8-12/h1-4,7-11H,5-6H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCINJBYCOYKFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

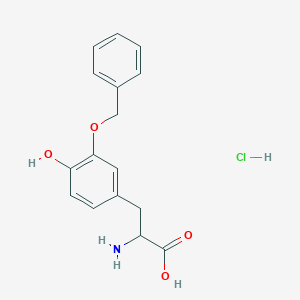

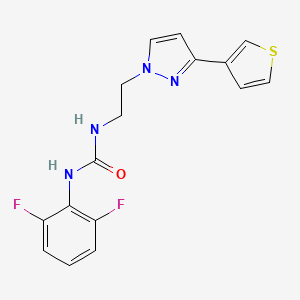

![N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862459.png)

![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)

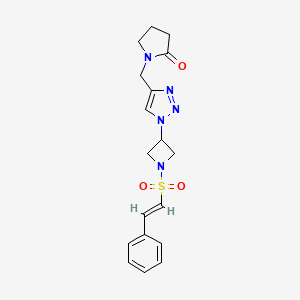

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2862476.png)

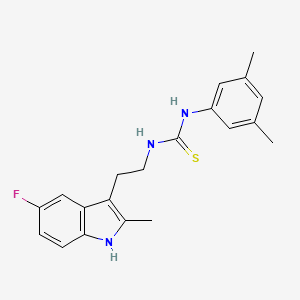

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2862477.png)

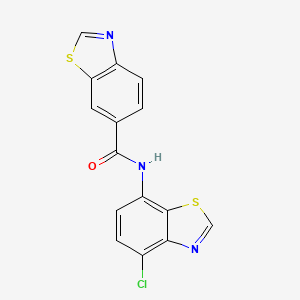

![2-Pyridin-3-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2862479.png)